![molecular formula C31H46O3 B14220510 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate CAS No. 794564-03-7](/img/structure/B14220510.png)
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate is an organic compound that belongs to the class of esters. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a hexadecanoate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group can produce 2-[4-(Benzyloxy)phenyl]ethanol.
Substitution: Substitution reactions on the phenyl ring can lead to various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- 2-[4-(Benzyloxy)phenyl]ethyl acetate
- 2-[4-(Benzyloxy)phenyl]ethyl butyrate
Uniqueness
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate is unique due to its long hexadecanoate chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly useful in applications requiring lipid-like behavior.
Properties
CAS No. |
794564-03-7 |
|---|---|
Molecular Formula |
C31H46O3 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethyl hexadecanoate |
InChI |
InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-31(32)33-26-25-28-21-23-30(24-22-28)34-27-29-18-15-14-16-19-29/h14-16,18-19,21-24H,2-13,17,20,25-27H2,1H3 |
InChI Key |
YDMJPLKEVXVKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
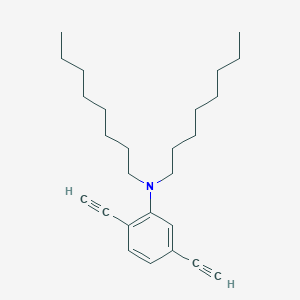
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
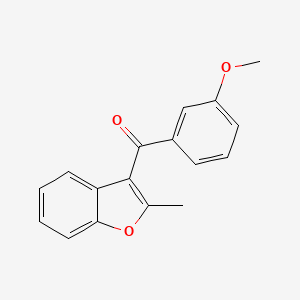

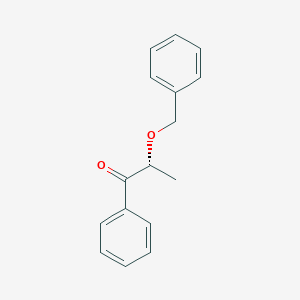
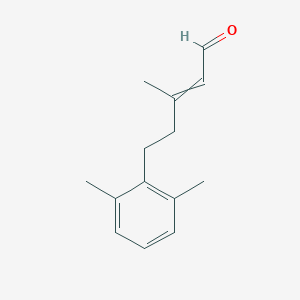
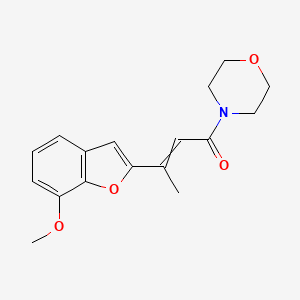
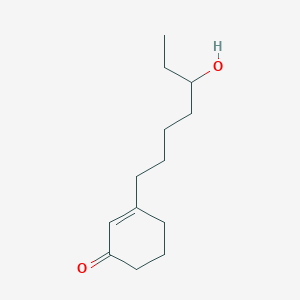
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
